1-Isopropylhydrazine
Overview
Description
1-Isopropylhydrazine, also known as this compound, is a useful research compound. Its molecular formula is C3H10N2 and its molecular weight is 74.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Isopropylhydrazine primarily targets monoamine oxidases (MAOs) . MAOs are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, isopropylhydrazine can increase the levels of these neurotransmitters, potentially affecting mood and behavior .
Mode of Action
Isopropylhydrazine inhibits the activity of MAOs both directly and by forming an active metabolite . The formation of isopropylhydrazine from iproniazid, a related compound, has been observed without MAOs present . Both iproniazid and isopropylhydrazine react near the active site of MAOs .
Biochemical Pathways
The inhibition of MAOs by isopropylhydrazine affects the metabolic pathways of monoamine neurotransmitters . This can lead to increased levels of these neurotransmitters in the brain, which can have various downstream effects, potentially including mood elevation .
Pharmacokinetics
It is known that isopropylhydrazine can be metabolized in the body to form active metabolites .
Result of Action
The primary result of isopropylhydrazine’s action is the inhibition of MAOs, leading to increased levels of monoamine neurotransmitters . This can potentially result in mood elevation, although the specific molecular and cellular effects can vary depending on a variety of factors .
Action Environment
The action, efficacy, and stability of isopropylhydrazine can be influenced by various environmental factors. For example, the presence of other substances in the body can affect the metabolism of isopropylhydrazine and its ability to inhibit MAOs . .
Biochemical Analysis
Biochemical Properties
1-Isopropylhydrazine plays a significant role in biochemical reactions, particularly in the metabolism of certain drugs. It is known to interact with cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can covalently bind to proteins, causing alterations in their function . Additionally, this compound is involved in the formation of free radicals through oxidative metabolic pathways . These interactions highlight the compound’s potential to influence various biochemical processes.
Cellular Effects
This compound has been shown to exert toxic effects on liver cells, primarily due to its metabolism into reactive intermediates . These intermediates can cause cellular necrosis and liver injury by binding to cellular macromolecules . Furthermore, this compound can induce oxidative stress by generating free radicals, leading to cellular damage . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it can disrupt normal cellular functions and lead to adverse effects.
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates can bind to proteins and other biomolecules, altering their structure and function. The compound can also generate free radicals, which can cause oxidative damage to cellular components . Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term exposure to this compound can result in cumulative cellular damage due to the continuous formation of reactive intermediates and free radicals . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to significant alterations in cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may cause mild cellular alterations, while higher doses can lead to severe toxicity and adverse effects . Studies have shown that high doses of this compound can cause liver injury, oxidative stress, and cellular necrosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its toxic effects .
Metabolic Pathways
This compound is metabolized primarily in the liver through enzymatic and non-enzymatic pathways . The compound is converted into reactive intermediates by cytochrome P450 enzymes, which can then bind to cellular macromolecules and cause cellular dysfunction . Additionally, this compound can undergo oxidative metabolism, leading to the formation of free radicals . These metabolic pathways highlight the compound’s potential to influence various biochemical processes and cellular functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . Studies have shown that this compound can accumulate in the liver, where it undergoes metabolism and exerts its toxic effects . The transport and distribution of the compound are critical factors in determining its overall impact on cellular function and viability.
Subcellular Localization
The subcellular localization of this compound is primarily in the liver, where it interacts with cytochrome P450 enzymes and other cellular components . The compound’s activity and function are influenced by its localization within specific cellular compartments. For example, the generation of free radicals and reactive intermediates occurs predominantly in the liver, leading to localized cellular damage . Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects.
Properties
IUPAC Name |
propan-2-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c1-3(2)5-4/h3,5H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAQRHMKLVGSCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16726-41-3 (mono-hydrochloride), 68143-29-3 (sulfate), 72824-97-6 (sulfate (2:1)), 73941-11-4 (unspecified hydrochloride) | |
Record name | 1-Isopropylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50177094 | |
Record name | 1-Isopropylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2257-52-5 | |
Record name | 1-Isopropylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Isopropylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2257-52-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2Q1ED74SJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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